1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine
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Overview
Description
1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine is a chemical compound characterized by the presence of a dioxothietane ring and an isobutylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine typically involves the oxidation of thietane derivatives. One common method is the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1H-1,2,4-triazole with sodium salts of imidazoles and benzimidazoles . The reaction is carried out under reflux conditions in tert-butanol, which acts as a solvent due to its low nucleophilicity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, where thietane derivatives are oxidized to form the dioxothietane ring. The process requires careful control of reaction conditions to minimize the formation of byproducts and ensure high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Substitution: The dioxothietane ring can participate in substitution reactions, particularly with nucleophiles.
Addition: The compound can undergo Michael addition reactions due to the presence of the dioxothietane ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Nucleophiles: Sodium salts of imidazoles and benzimidazoles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state derivatives of the dioxothietane ring.
Substitution Products: Substituted derivatives of the dioxothietane ring.
Scientific Research Applications
1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine involves its interaction with molecular targets such as enzymes and proteins. The dioxothietane ring can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity and modulation of protein function .
Comparison with Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
- 1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Uniqueness: 1-(1,1-Dioxidothietan-3-yl)-3-isobutylguanidine is unique due to the presence of the isobutylguanidine moiety, which imparts distinct chemical and biological properties. This differentiates it from other dioxothietane-containing compounds, which may lack the isobutylguanidine group and therefore exhibit different reactivity and applications .
Properties
Molecular Formula |
C8H17N3O2S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-2-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C8H17N3O2S/c1-6(2)3-10-8(9)11-7-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3,(H3,9,10,11) |
InChI Key |
RXXPPWPRLJQMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(N)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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